Physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is curated for professionals in research and development who require detailed data on this compound for its potential applications as a chemical intermediate and building block in various synthetic pathways.
Core Compound Properties
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, a symmetrically substituted triazine, is a stable organic compound. Its core structure consists of a triazine ring functionalized with three ethyl carboxylate groups. This substitution pattern makes it a versatile precursor in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.
Physical Properties
The known physical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate are summarized in the table below. The compound is a solid at room temperature. While a specific boiling point is not well-documented, the lack of a reported flash point suggests that the compound may decompose at elevated temperatures before boiling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₆ | [1] |
| Molecular Weight | 297.26 g/mol | [1] |
| CAS Number | 898-22-6 | [1] |
| Melting Point | 170-174 °C | |
| Appearance | White solid (presumed) | Inferred from properties |
Chemical Properties and Reactivity
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate undergoes chemical transformations typical of esters. A key reaction is its hydrolysis to the corresponding 1,3,5-triazine-2,4,6-tricarboxylic acid. This reaction is typically carried out under basic conditions followed by acidification.[2] The triazine ring itself is relatively stable due to its aromatic character.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is characterized by two main signals corresponding to the ethyl groups attached to the carboxylates.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | triplet | 9H | -CH₃ |
| ~4.54 | quartet | 6H | -O-CH₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, 1,3,5-triazine-2,4,6-tricarboxylic acid, shows characteristic peaks for O-H and C=O stretching, which would differ from the spectrum of the triethyl ester.[2] For Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, one would expect strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.
Experimental Protocols
Hydrolysis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
This protocol details the conversion of the triethyl ester to 1,3,5-triazine-2,4,6-tricarboxylic acid.[2]
Materials:
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Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl), 0.1 M
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Round bottom flask
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Liebig condenser
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Stirring apparatus
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pH meter or pH paper
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Filtration apparatus
Procedure:
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In a round bottom flask equipped with a Liebig condenser and a stirring mechanism, combine Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (1.0 g, 3.36 mmol) with a solution of NaOH (0.672 g, 16.8 mmol) in a 1:1 mixture of water and ethanol (50 mL).
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Heat the mixture to reflux with constant stirring for 10 hours.
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After the reflux period, allow the reaction mixture to cool to room temperature.
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Adjust the pH of the solution to 2 using 0.1 M HCl. This will cause a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid to form.
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Collect the white precipitate by filtration.
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Recrystallize the product from ice-cold water and dry to obtain the pure tricarboxylic acid.
Caption: Hydrolysis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
Synthesis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Another general approach for synthesizing substituted 1,3,5-triazines involves the nucleophilic substitution of cyanuric chloride.[3][4] This method is highly versatile and allows for the introduction of various functional groups onto the triazine ring.[3][4]
Caption: A possible synthetic route to the title compound.
Applications and Future Directions
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate serves as a valuable building block in organic synthesis. The ester functionalities can be readily converted to other functional groups such as amides, carboxylic acids, and alcohols, opening up pathways to a diverse range of molecular architectures. These derivatives have potential applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
